molecular formula C20H27N3O3S B2516756 N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235098-98-2

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2516756
CAS RN: 1235098-98-2
M. Wt: 389.51
InChI Key: UMLWGWOGOYVTPA-UHFFFAOYSA-N
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Description

The compound , N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a complex molecule that appears to be a derivative of oxalamide with substitutions that include a piperidine and furan moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related oxalamide compounds is described in the first paper, which details a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This approach involves a rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement followed by a new sequence . Although the exact synthesis of the compound is not provided, similar methodologies could potentially be applied, with appropriate modifications to incorporate the specific furan and thiophene substituents.

Molecular Structure Analysis

The molecular structure of oxalamides, in general, includes a central oxalamide moiety, which is a functional group characterized by two amide groups attached to the same carbonyl carbon atom. The specific substituents in the compound , such as the piperidine and furan rings, would influence the overall conformation and electronic distribution of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The second paper discusses the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which, like the compound , contain a piperidine ring. These compounds were synthesized through a substitution reaction involving benzenesulfonyl chloride and 1-aminopiperidine, followed by further substitution with different electrophiles . This suggests that the piperidine moiety in the compound could also undergo similar substitution reactions, depending on the reaction conditions and the presence of suitable electrophiles.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of the specific compound , they do offer data on related compounds. For instance, the synthesized compounds in the second paper were characterized using IR, EIMS, and (1)H-NMR spectral data . These techniques could be used to deduce the physical and chemical properties of the compound , such as its molecular weight, functional groups, and chemical shifts that indicate the environment of different hydrogen atoms in the molecule.

Relevant Case Studies

The papers do not mention case studies directly related to the compound . However, the biological activity of similar compounds is evaluated in the second paper, where the synthesized derivatives were tested against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These biological assays could be relevant for assessing the potential biological activity of the compound , assuming it has similar properties to the compounds studied.

properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-14-10-17(15(2)26-14)13-23-7-5-16(6-8-23)11-21-19(24)20(25)22-12-18-4-3-9-27-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWGWOGOYVTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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